Synthesis Pathway of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid: A Technical Guide
Synthesis Pathway of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Telmisartan. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format tailored for researchers and professionals in the field of drug development.
Introduction
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is a crucial building block in the synthesis of Telmisartan, a widely prescribed medication for the treatment of hypertension. The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide outlines a common and effective synthetic route, commencing from commercially available starting materials.
Overall Synthesis Pathway
The synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is typically achieved through a three-step process starting from methyl 4-amino-3-methylbenzoate. The pathway involves:
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Acylation and Nitration: Protection of the amino group via acylation followed by regioselective nitration to introduce a nitro group at the 5-position.
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Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the benzimidazole ring system.
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Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
This step involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by nitration.
Protocol: Methyl 4-amino-3-methylbenzoate (8.25 g, 50 mmol) is acylated with butyryl chloride (5.3 ml, 50 mmol) in chlorobenzene at 100 °C. Following the acylation, the resulting amide is subjected to nitration using fuming nitric acid in 60% sulfuric acid at 0 °C.[1] The reaction mixture is then carefully poured into ice-water. The precipitated solid is filtered and recrystallized from a mixture of ethanol and water to yield the desired product.
Step 2: Synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate
This step involves the reduction of the nitro group of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and subsequent cyclization to the benzimidazole.
Protocol: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is reduced using a suitable reducing agent. A common method involves catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol.[2][3] After the reduction is complete, the catalyst is filtered off. The resulting amine intermediate is then cyclized by heating in glacial acetic acid at 100-110 °C for 1.5 hours.[2] After the reaction, the acetic acid is evaporated, and the pH of the residue is adjusted to 9-9.5 with concentrated ammonia to precipitate the product.
Step 3: Synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Protocol 1 (One-Pot Reduction, Cyclization, and Hydrolysis): Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (10 g, 0.036 mol) is suspended in 60 ml of water and heated to 70-80 °C. A suspension of sodium dithionite (21.75 g, 0.124 mol) in 60 ml of water is added slowly, and the mixture is heated to 90-100 °C. Upon completion of the reaction, the pH is adjusted to 10-11. The reaction is monitored by TLC until the starting material disappears. Subsequently, the pH is adjusted to 6-6.5 to precipitate the product, which is then filtered and dried.[4]
Protocol 2 (Stepwise Hydrolysis): Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is dissolved in a mixture of methanol and a 15% aqueous sodium hydroxide solution. The mixture is refluxed for 5 hours. After cooling, the solution is acidified to a pH below 7 with hydrochloric acid to precipitate the product. The solid is collected by filtration and can be further purified by recrystallization from an ethanol/water mixture.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acylation & Nitration | Butyryl chloride, HNO₃/H₂SO₄ | Chlorobenzene | 100 (acylation), 0 (nitration) | - | ~77-88%[1][4] |
| 2 | Reductive Cyclization | Pd/C, H₂, Acetic Acid | Methanol, Acetic Acid | RT (reduction), 100-110 (cyclization) | 4 (reduction), 1.5 (cyclization) | ~90%[2] |
| 3 | Hydrolysis | Sodium Dithionite/NaOH or NaOH | Water/Methanol | 90-100 (Protocol 1), Reflux (Protocol 2) | - | ~96.4% (Protocol 1)[4] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | C₁₃H₁₆N₂O₅ | 280.28 | 152-154 | - |
| Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate | C₁₃H₁₆N₂O₂ | 232.28 | - | Brown powder |
| 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid | C₁₂H₁₄N₂O₂ | 218.25 | - | White powder |
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformations in the synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.
